(+)-Erinacin A
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Overview
Description
(+)-Erinacin A is a natural compound isolated from the mycelium of the Hericium erinaceus mushroom. This compound belongs to the class of cyathane diterpenoids, which are known for their unique chemical structures and potential biological activities. This compound has garnered significant interest due to its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Erinacin A involves several steps, starting from commercially available starting materials. The key steps include the formation of the cyathane skeleton, followed by the introduction of functional groups specific to this compound. The synthetic route typically involves:
Formation of the Cyathane Skeleton: This step often employs cyclization reactions to construct the core structure.
Functional Group Introduction: Various reagents and conditions are used to introduce hydroxyl, carbonyl, and other functional groups.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Methods such as fermentation using Hericium erinaceus mycelium and biotransformation processes are being explored.
Chemical Reactions Analysis
Types of Reactions
(+)-Erinacin A undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(+)-Erinacin A has a wide range of scientific research applications, including:
Neuroprotection: Studies have shown that this compound can promote nerve growth factor synthesis, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Anti-inflammatory: The compound exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.
Antioxidant: this compound has been found to possess antioxidant activity, helping to neutralize free radicals and reduce oxidative stress.
Cancer Research: Preliminary studies suggest that this compound may have anticancer properties, inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of (+)-Erinacin A involves several molecular targets and pathways:
Neurotrophic Pathways: this compound stimulates the production of nerve growth factor, which supports the survival and growth of neurons.
Anti-inflammatory Pathways: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Antioxidant Mechanisms: this compound scavenges free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Erinacine B: Another cyathane diterpenoid with similar neuroprotective properties.
Hericenone C: A compound from the same mushroom with potential neuroprotective effects.
Cyathin A3: A cyathane diterpenoid with reported anti-inflammatory activity.
Uniqueness of (+)-Erinacin A
This compound stands out due to its potent neuroprotective effects and ability to stimulate nerve growth factor synthesis. Its unique chemical structure also contributes to its distinct biological activities compared to other similar compounds.
Properties
CAS No. |
156101-08-5 |
---|---|
Molecular Formula |
C25H36O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(3aR,5aR,6S)-3a,5a-dimethyl-1-propan-2-yl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3/t18-,19+,21+,22-,23+,24-,25-/m1/s1 |
InChI Key |
LPPCHLAEVDUIIW-NLLUTMDRSA-N |
Isomeric SMILES |
CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O |
Canonical SMILES |
CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O |
Origin of Product |
United States |
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